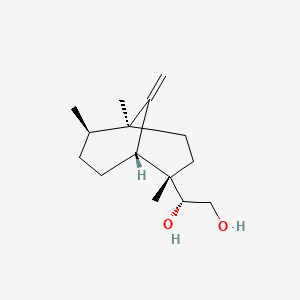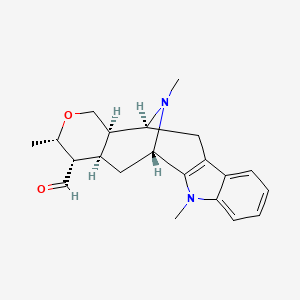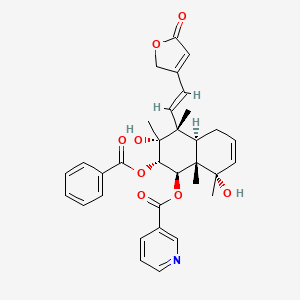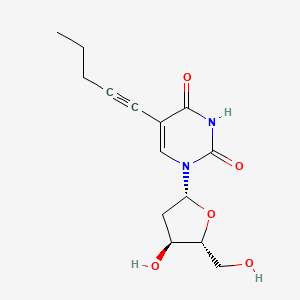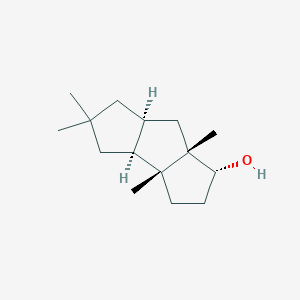
Ceratopicanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceratopicanol is a natural product found in Ophiostoma piceae with data available.
Scientific Research Applications
Synthesis Methods
- Tandem Cycloaddition Reaction : Ceratopicanol synthesis was achieved through a tandem cycloaddition reaction of allenyl diazo compound via a trimethylenemethane diyl intermediate. This method demonstrated unusual diastereoselectivity in forming quaternary carbon centers (Lee, Kim, & Lee, 2012).
- Alternative Total Synthesis : An alternative total synthesis of (±)-ceratopicanol from 2-allyl-2-methylcyclopenta-1,3-dione was also reported. This process involved transformation into enyne with proper stereochemistry and a Pauson–Khand reaction (Mukai, Kobayashi, Kim, & Hanaoka, 2002).
- Enantiospecific Formal Total Synthesis : An enantiospecific formal total synthesis method of (-)-ceratopicanol starting from (R)-limonene was described, employing a series of rearrangements and cyclopropanation reactions (Srikrishna, Babu, & Dethe, 2003).
Chemical Study and Applications
- Bioactive Metabolites : A study on Ficus carica L., Ceratonia siliqua L., and Quercus ilex L. showed high contents of phenolics, flavonoids, and diphenols. These compounds, including ceratopicanol, exhibited antioxidant and anticancer activities (Amessis-Ouchemoukh et al., 2017).
- Chemical Study of Bethencourtia hermosae : Sesquiterpenes including ceratopicanol angelate were isolated from Bethencourtia hermosae. These compounds demonstrated insect antifeedant activities and cytotoxic effects (Fraga et al., 2014).
Environmental Applications
- Bioaccumulation and Phytoremediation : The study of aquatic plants Ceratophyllum demersum and Myriophyllum spicatum under lead pollution showed their potential in bioaccumulation and phytoremediation, indicating their ability to accumulate metals and respond to environmental stressors (El-khatib, Hegazy, & Aboelkassem, 2014).
properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,3aR,3bS,6aS,7aS)-3a,5,5,7a-tetramethyl-1,2,3,3b,4,6,6a,7-octahydrocyclopenta[a]pentalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-10-8-15(4)12(16)5-6-14(15,3)11(10)9-13/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15+/m0/s1 |
InChI Key |
MIUZCESAFHFHFT-CWFCOSEVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@]1(C[C@H]3[C@@H]2CC(C3)(C)C)C)O |
SMILES |
CC1(CC2CC3(C(CCC3(C2C1)C)O)C)C |
Canonical SMILES |
CC1(CC2CC3(C(CCC3(C2C1)C)O)C)C |
synonyms |
ceratopicanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




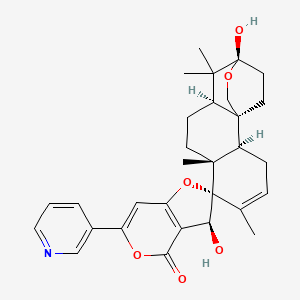

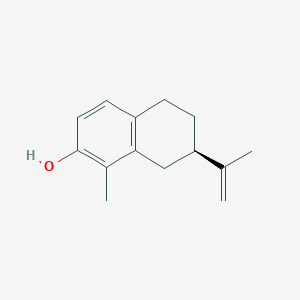
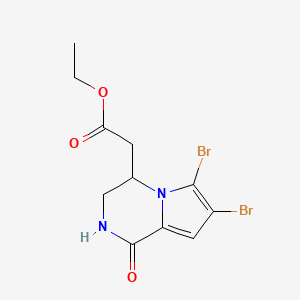
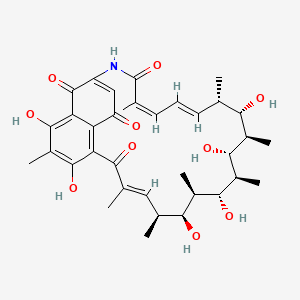
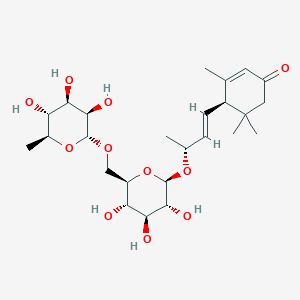
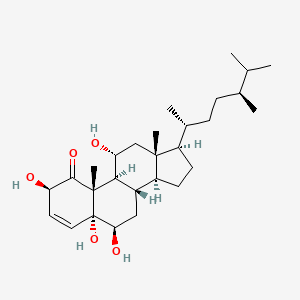
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
